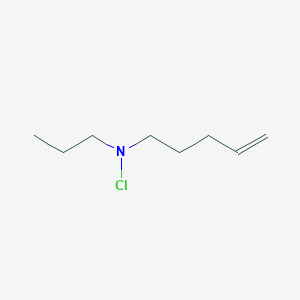
4-Penten-1-amine, N-chloro-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Penten-1-amine, N-chloro-N-propyl- is an organic compound with the molecular formula C8H16ClN It is a derivative of 4-penten-1-amine, where the amine group is substituted with a chloro and propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-penten-1-amine, N-chloro-N-propyl- can be achieved through several methods. One common approach involves the reaction of 4-penten-1-amine with N-chloropropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-penten-1-amine, N-chloro-N-propyl- may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the product. The purification process may involve multiple steps, including extraction, distillation, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Penten-1-amine, N-chloro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Hydroxyl or alkoxy derivatives
Aplicaciones Científicas De Investigación
4-Penten-1-amine, N-chloro-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-penten-1-amine, N-chloro-N-propyl- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Penten-1-amine: The parent compound without the chloro and propyl substitutions.
N-chloro-N-propylamine: A related compound with similar functional groups but different structural arrangement.
Uniqueness
4-Penten-1-amine, N-chloro-N-propyl- is unique due to the presence of both the chloro and propyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.
Propiedades
Número CAS |
13405-17-9 |
|---|---|
Fórmula molecular |
C8H16ClN |
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
N-chloro-N-propylpent-4-en-1-amine |
InChI |
InChI=1S/C8H16ClN/c1-3-5-6-8-10(9)7-4-2/h3H,1,4-8H2,2H3 |
Clave InChI |
XHGRYWROJMZJGM-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCCC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


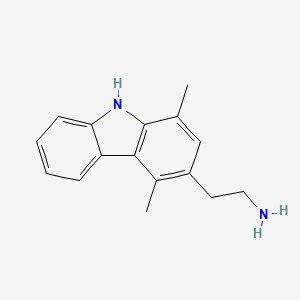
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
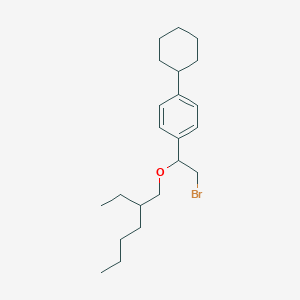
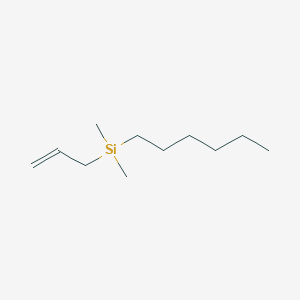
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
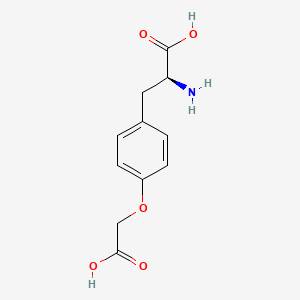
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
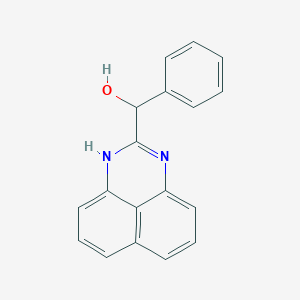
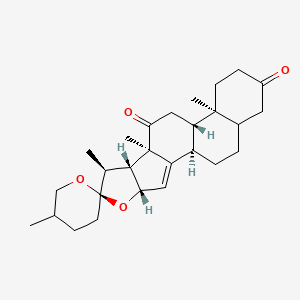
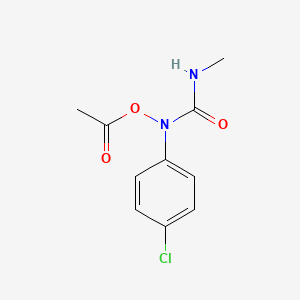
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
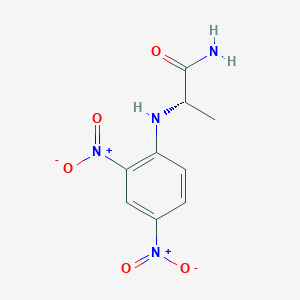
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
